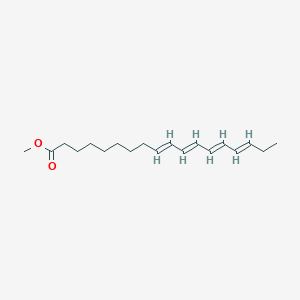

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Übersicht

Beschreibung

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a chemical compound known for its unique structure and properties It is an ester derived from octadecatetraenoic acid, featuring multiple conjugated double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate typically involves the esterification of octadecatetraenoic acid. The process begins with the preparation of octadecatetraenoic acid, which can be obtained from natural sources or synthesized through chemical reactions. The acid is then reacted with methanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to form the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous reactors and efficient separation techniques are employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reduction.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated esters.

Substitution: Amino or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of conjugated systems and esterification reactions.

Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.

Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and coatings.

Wirkmechanismus

The mechanism of action of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate involves its interaction with biological membranes and enzymes. The conjugated double bonds allow it to participate in redox reactions, potentially modulating oxidative stress and inflammation. The ester group can be hydrolyzed by esterases, releasing the active octadecatetraenoic acid, which may exert its effects through various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate can be compared with other similar compounds, such as:

Methyl linoleate: A related ester with fewer double bonds, used in similar applications but with different reactivity.

Methyl linolenate: Another ester with three double bonds, known for its role in biological systems and industrial applications.

Uniqueness: The unique feature of this compound is its multiple conjugated double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a polyunsaturated fatty acid ester belonging to the family of omega-6 fatty acids. This compound has garnered attention due to its potential biological activities and health benefits. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

- Chemical Formula : C18H30O2

- IUPAC Name : this compound

- Molecular Weight : 290.44 g/mol

Biological Activity Overview

This compound exhibits several biological activities that are significant in health and disease contexts:

- Anti-inflammatory Effects : Studies indicate that this compound may have anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

- Cardiovascular Health : As an omega-6 fatty acid derivative, it is believed to contribute positively to cardiovascular health by influencing lipid profiles and reducing atherogenic indices.

- Cellular Metabolism : Research has shown that it can affect cellular metabolism and energy expenditure, potentially aiding in weight management and metabolic disorders.

Case Studies and Experimental Data

Several studies have investigated the effects of this compound on various biological systems:

- Study on Hyperuricemia : A study published in MDPI highlighted the role of fatty acid-rich extracts containing this compound in managing hyperuricemia. The results demonstrated a significant reduction in serum uric acid levels among treated subjects compared to controls .

- Lipid Profile Modulation : Research examining the impact of dietary inclusion of this compound showed improvements in lipid profiles among subjects with dyslipidemia. The atherogenic index (AI) and thrombogenic index (TI) were significantly lower in those consuming diets enriched with methyl octadeca-tetraenoate .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Eicosanoid Synthesis : As a precursor for eicosanoids like prostaglandins and leukotrienes, this compound influences inflammatory responses.

- Activation of PPARs (Peroxisome Proliferator-Activated Receptors) : It activates PPARs which play crucial roles in lipid metabolism and glucose homeostasis.

Eigenschaften

IUPAC Name |

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSZZTLGHRSLOI-WLIUBQMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.